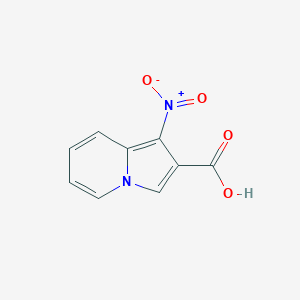

1-Nitroindolizine-2-carboxylic acid

Description

Overview of the Indolizine (B1195054) Heterocyclic System in Chemical Research

Indolizine is a heterocyclic aromatic compound composed of a fused pyridine (B92270) and pyrrole (B145914) ring, where the nitrogen atom is at the bridgehead. jbclinpharm.org This 10-π electron system is an isomer of the more common indole (B1671886). mdpi-res.com The history of indolizine chemistry dates back to the late 19th and early 20th centuries. researchgate.net

In contemporary chemical research, the indolizine scaffold is recognized as a "privileged" structure. This is due to the wide array of biological and pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govsigmaaldrich.com The synthesis of functionalized indolizines is an active area of investigation, with common methods including condensation reactions and cycloaddition reactions. researchgate.net The inherent reactivity of the indolizine ring, particularly its susceptibility to electrophilic substitution, makes it a versatile template for developing new therapeutic agents and functional materials. researchgate.net

Significance of Nitro and Carboxylic Acid Functional Groups in Organic Chemistry

The chemical character of 1-Nitroindolizine-2-carboxylic acid is significantly shaped by its two functional groups: the nitro group and the carboxylic acid group.

The nitro group (-NO₂) is a powerful electron-withdrawing group. nih.gov This property profoundly influences the reactivity of the molecule it is attached to. In aromatic systems, the presence of a nitro group can deactivate the ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. nih.gov Nitro compounds are crucial intermediates in the synthesis of a wide range of organic molecules, including amines, dyes, and pharmaceuticals. researchgate.net The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. nih.gov

The carboxylic acid group (-COOH) is a fundamental functional group that imparts acidic properties to a molecule. mdpi.com Carboxylic acids are widespread in nature and play crucial roles in biological systems, such as in amino acids and fatty acids. google.com In synthetic organic chemistry, the carboxylic acid group is highly versatile. It can be converted into a variety of other functional groups, including esters, amides, and alcohols, making it a key building block in the synthesis of complex molecules and pharmaceuticals like aspirin (B1665792) and ibuprofen. mdpi.comgoogle.com

Research Trajectory and Academic Interest in this compound Derivatives

While the indolizine scaffold and its varied derivatives have been the subject of extensive research, specific academic interest in This compound and its direct derivatives appears to be limited based on available literature. Much of the research focus in this area has been on isomeric structures, particularly nitroindole-2-carboxylic acid derivatives.

For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as potential allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme implicated in diabetes. nih.gov Similarly, indole-2-carboxylic acid derivatives have been explored as novel HIV-1 integrase strand transfer inhibitors. The synthesis of various indole-2-carboxylic acid derivatives, often starting from nitrotoluene and diethyl oxalate, has also been a subject of study.

The research on these related indole compounds highlights the potential for discovering biologically active molecules within this class of nitro-substituted heterocyclic carboxylic acids. However, the specific research trajectory for derivatives of this compound remains largely uncharted. The synthesis of such derivatives would likely involve the functionalization of the carboxylic acid group or reactions involving the nitro group. The limited available information suggests that this particular scaffold represents an underexplored area of chemical space, potentially holding promise for the development of new compounds with unique properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O4 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

1-nitroindolizine-2-carboxylic acid |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)6-5-10-4-2-1-3-7(10)8(6)11(14)15/h1-5H,(H,12,13) |

InChI Key |

CYGRFDSWSCKQTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Nitroindolizine 2 Carboxylic Acid

Reactivity Patterns of the Indolizine (B1195054) Core in 1-Nitroindolizine-2-carboxylic Acid

The indolizine nucleus, a fusion of pyridine (B92270) and pyrrole (B145914) rings, is an electron-rich aromatic system. chim.it This inherent electron density dictates its reactivity, particularly towards electrophiles. However, the presence of a nitro group at the C-1 position and a carboxylic acid group at the C-2 position significantly modulates this reactivity. The nitro group, being a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack, while the carboxylic acid group also exerts an electron-withdrawing effect. numberanalytics.comnih.gov

Electrophilic and Nucleophilic Substitution Reactions

Indolizine itself readily undergoes electrophilic substitution, primarily at the C-3 position and secondarily at the C-1 position. jbclinpharm.org This is a consequence of the higher electron density at these positions in the five-membered pyrrole-like ring. mdpi.com However, in this compound, the C-1 and C-2 positions are already substituted. The strong deactivating effect of the nitro group makes further electrophilic substitution on the indolizine ring challenging. numberanalytics.com

Conversely, the electron-deficient nature of the nitro-substituted aromatic ring can render it susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for the parent indolizine. numberanalytics.comnumberanalytics.com The nitro group can stabilize the negative charge of the intermediate formed during nucleophilic attack. numberanalytics.com

Despite the deactivating effect of the nitro group, the C-3 position of the indolizine core remains a potential site for functionalization. C-H functionalization reactions, often catalyzed by transition metals, provide a powerful tool for introducing various substituents at specific positions. acs.orgnih.gov For indolizine derivatives, palladium-catalyzed reactions have been effectively used for C-H activation. acs.org While specific studies on C-H functionalization of this compound are not extensively detailed, the general principles of indolizine chemistry suggest that the C-3 position would be the most likely site for such transformations, should appropriate catalytic systems be employed to overcome the deactivation by the nitro group. jbclinpharm.orgmdpi.com

The site-selective functionalization of indolizines allows for the introduction of various aryl, alkenyl, sulfenyl, and alkyl groups, leading to a diverse range of derivatives. clockss.org Palladium-catalyzed cross-coupling reactions are prominent methods for achieving site-selective arylation and alkenylation of heterocyclic compounds. acs.org For indolizine derivatives, these reactions often target the more reactive positions. In the context of this compound, achieving site-selectivity would be a nuanced challenge due to the electronic effects of the existing substituents.

Cycloaddition Reactions Involving Indolizine Derivatives (e.g., [8+2] Cycloaddition)

Indolizines are known to participate in cycloaddition reactions, acting as 8π components in [8+2] cycloadditions with various dienophiles (alkenes and alkynes). mdpi.comnih.gov These reactions lead to the formation of cycl[3.2.2]azines. mdpi.com The reactivity in these cycloadditions is influenced by the substituents on the indolizine ring. Electron-withdrawing groups can affect the energy levels of the molecular orbitals involved in the cycloaddition.

The [8+2] cycloaddition of indolizines with electron-deficient alkenes and alkynes is a well-established method for synthesizing polycyclic nitrogen-containing systems. nih.gov Recent studies have also explored asymmetric dearomative [8+2] cycloadditions of indolizines with maleimides, catalyzed by chiral phosphoric acids, to produce atropoisomeric cyclazines with high enantioselectivity. acs.org While the specific participation of this compound in such reactions would depend on the reaction conditions and the dienophile used, the general reactivity pattern of indolizines suggests its potential as a synthon in cycloaddition chemistry. mdpi.comnih.gov

Acid-Base Properties and Protonation Studies of Indolizine Derivatives

Indolizine is a weak base, with a reported pKb of 10.1. wikipedia.org Protonation studies on alkyl-substituted indolizines using 1H-NMR in trifluoroacetic acid have shown that protonation occurs at the C-3 position, leading to the formation of 3H-indolizinium cations. chim.it This is consistent with the calculated high electron density at this position. mdpi.com The presence of the electron-withdrawing nitro and carboxylic acid groups in this compound would be expected to decrease the basicity of the indolizine nitrogen significantly. The carboxylic acid moiety itself introduces an acidic center to the molecule.

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a wide range of chemical transformations. numberanalytics.comnumberanalytics.com These reactions are fundamental in synthetic organic chemistry for introducing other functional groups.

The most common transformation of an aromatic nitro group is its reduction to an amino group. acs.org This can be achieved using various reducing agents and conditions, offering a pathway to aminoindolizine derivatives. The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule. Common methods include catalytic hydrogenation (e.g., using Pd/C and H2), metal-acid reductions (e.g., Sn/HCl or Fe/HCl), and transfer hydrogenation. numberanalytics.comacs.org

Depending on the reducing agent and reaction conditions, the reduction of a nitro group can also yield intermediate products such as nitroso and hydroxylamine (B1172632) derivatives. numberanalytics.com For instance, reduction in a neutral medium with zinc dust and ammonium (B1175870) chloride can lead to the corresponding hydroxylamine. surendranatheveningcollege.com

The following table summarizes the potential reduction products of the nitro group in this compound.

| Reagent/Condition | Potential Product |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-Aminoindolizine-2-carboxylic acid |

| Metal/Acid (e.g., Fe, HCl) | 1-Aminoindolizine-2-carboxylic acid |

| Zinc dust, NH₄Cl | 1-(Hydroxyamino)indolizine-2-carboxylic acid |

| LiAlH₄ | Azo compound (bimolecular reduction) surendranatheveningcollege.com |

It is important to note that the carboxylic acid group might also be susceptible to reduction under certain conditions, for example, with strong reducing agents like LiAlH₄. Therefore, selective reduction of the nitro group requires careful selection of reagents. numberanalytics.com

Reductive Pathways of the Nitro Moiety

The nitro group of this compound is susceptible to reduction, a common transformation for nitro-containing aromatic compounds. This process involves a six-electron reduction that sequentially converts the nitro group (NO₂) to a nitroso (NO), then to a hydroxylamino (NHOH), and finally to an amino (NH₂) functional group. nih.govnih.gov This transformation is significant as the introduction of an amine group can fundamentally alter the compound's biological and chemical properties. nih.gov

The reduction can be achieved through various enzymatic and chemical methods. Enzymes collectively known as nitroreductases, which are present in mammals and gut microbiota, can catalyze this reduction. nih.gov These enzymes, such as NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase, facilitate the transfer of electrons to the nitro group. nih.gov Chemically, this reduction can be performed using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferrous hydroxide (B78521). google.com

Role of the Nitro Group as a Leaving Group in Annulation Reactions

In certain reactions, the nitro group at the 1-position can function as a leaving group, particularly in annulation reactions. chim.itresearchgate.net This reactivity is enhanced by the electron-deficient nature of the indolizine ring, which is further accentuated by the presence of the electron-withdrawing nitro group. In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile can attack the carbon atom bearing the nitro group, leading to its displacement. ccspublishing.org.cnstackexchange.com This characteristic is valuable in the synthesis of fused heterocyclic systems, where the indolizine core is expanded by the addition of a new ring. The ability of the nitro group to act as a leaving group is crucial for these synthetic strategies. chim.itresearchgate.net

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position offers a versatile handle for various chemical modifications.

Derivatization to Carboxamides and Esters

The carboxylic acid can be readily converted into a variety of derivatives, most notably carboxamides and esters. jocpr.com Amide formation, or amidation, is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. jocpr.com Propylphosphonic acid anhydride (B1165640) (T3P) has been shown to be an effective coupling agent for the synthesis of indolizine-2-carboxamide (B3188606) derivatives. researchgate.net Similarly, esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by other methods such as using an alkyl halide with a carboxylate salt. youtube.com These derivatization reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule. nih.gov

Table 1: Examples of Coupling Reagents for Carboxamide and Ester Formation

| Derivative | Reagent/Method | Reference |

| Carboxamide | Propylphosphonic acid anhydride (T3P) | researchgate.net |

| Carboxamide | Dicyclohexylcarbodiimide (DCC) / Dimethylaminopyridine (DMAP) | jocpr.com |

| Ester | Fischer Esterification (Alcohol, Acid Catalyst) | youtube.com |

| Ester | Alkyl Halide and Carboxylate Salt | youtube.com |

Decarboxylation Reactions in Indolizine Systems

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for indolizine-2-carboxylic acids. wikipedia.org Heating indole-2-carboxylic acid above its melting point can lead to decarboxylation to form indole (B1671886). researchgate.net For heterocyclic carboxylic acids, this reaction can be facilitated by dissolving the compound in an aprotic polar solvent like N,N-dimethylformamide (DMF) and heating in the presence of an organic acid catalyst. google.com This process is advantageous as it avoids the need for expensive metal catalysts. google.com The ease of decarboxylation can be influenced by the stability of the resulting carbanion intermediate. wikipedia.org In some synthetic routes, decarboxylation is a key step, for instance, in copper-catalyzed N-arylation of indole-2-carboxylic acids to produce N-aryl indoles. organic-chemistry.org

Coupling Reactions and Linker Strategies

The carboxylic acid functionality of this compound can be utilized in coupling reactions to attach the molecule to other chemical entities, acting as a linker. nih.gov This is particularly relevant in the design of targeted drug delivery systems, where the indolizine derivative might be conjugated to a carrier molecule. nih.gov The carboxylic acid can be activated and then reacted with a suitable functional group (e.g., an amine) on the carrier. Various linker strategies exist, some of which are designed to be cleaved under specific physiological conditions, such as changes in pH. nih.govnih.gov Furthermore, decarboxylative coupling reactions offer a pathway to form new carbon-carbon or carbon-heteroatom bonds at the 2-position of the indolizine ring. nih.govrsc.org

Rearrangement and Isomerization Processes

While specific rearrangement and isomerization processes for this compound are not extensively detailed in the provided context, rearrangements are known to occur in related nitro-containing heterocyclic systems. For instance, the rearrangement of 1-amino-2-nitrocyclopentanecarboxylic acid during acetylation has been observed. rsc.org It is conceivable that under certain reaction conditions, the this compound skeleton could undergo rearrangements, potentially involving the migration of substituents or ring expansion/contraction, although further research is needed to confirm such processes for this specific compound.

Rearrangement of Nitroindolizines to Indole Derivatives

A thorough review of the scientific literature reveals that the direct rearrangement of this compound to form an indole derivative is not a documented transformation. While the indolizine ring system can undergo various reactions, including cycloadditions and ring-opening under specific conditions, a skeletal rearrangement to the more common indole nucleus has not been reported for this particular substituted indolizine.

Research on the reactivity of the indolizine core indicates that it can be susceptible to ring-opening reactions. For instance, photoinduced successive oxidative ring-opening of indolizines in the presence of NHC-boranes has been shown to yield pyridine-containing NHC-boryl carboxylates. rsc.org This demonstrates that the bond between the nitrogen and the C3 position of the indolizine ring can be cleaved under certain photochemical conditions. acs.org However, this does not lead to the formation of an indole ring.

Other studies have focused on the functionalization of the indolizine ring at various positions without altering the core bicyclic structure. These include electrophilic substitutions, which preferentially occur at the C3 and C1 positions, and various metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Given the absence of specific literature on the rearrangement of this compound to an indole, any proposed pathway would be purely speculative. Such a transformation would necessitate significant bond reorganization, including the cleavage of the pyridine portion of the indolizine ring and the formation of a new five-membered ring fused to the original pyrrole moiety in a different manner.

Derivatives and Analogues of 1 Nitroindolizine 2 Carboxylic Acid

Synthesis and Characterization of Indolizine-2-carboxamide (B3188606) and Hydrazide Derivatives

The conversion of the carboxylic acid group at the C-2 position of the indolizine (B1195054) ring into carboxamides and hydrazides is a key synthetic transformation. These derivatives are typically synthesized by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a desired amine or hydrazine (B178648).

Hydrazone derivatives, which incorporate an azomethine (–NHN=CH–) group, are a closely related class of compounds extensively studied for their synthetic accessibility and diverse applications. mdpi.com The synthesis of novel hydrazones can be achieved by reacting hydrazide precursors with various aldehydes. mdpi.comnih.gov For example, isonicotinic hydrazide has been used to create a library of hydrazone derivatives by reacting it with substituted benzaldehydes in ethanol, often with a few drops of acetic acid, under reflux conditions. mdpi.com

The characterization of these derivatives relies on standard spectroscopic techniques. In the ¹H-NMR spectra of hydrazones, the azomethine proton (–CH=N–) typically appears as a distinct signal, while aromatic protons are observed in their expected regions. mdpi.com The ¹³C-NMR spectra provide key resonance signals for the azomethine carbon. mdpi.com Other methods like UV-Visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are also crucial for confirming the structures of these synthesized compounds. nih.gov While these examples focus on other heterocyclic cores, the synthetic and characterization principles are directly applicable to derivatives of 1-nitroindolizine-2-carboxylic acid.

Systematically Substituted this compound Analogues

Systematic substitution on the indolizine ring allows for the fine-tuning of the molecule's electronic and steric properties. The introduction of the nitro group at the C-1 position significantly influences the reactivity and characteristics of the entire heterocyclic system due to its strong electron-withdrawing nature.

Research into related heterocyclic systems, such as indole-2-carboxylic acid, provides a framework for understanding the impact of substitution. For instance, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized to explore structure-activity relationships. researchgate.net Similarly, various 6-acetamido-indole-2-carboxylic acid derivatives were synthesized to investigate their inhibitory activities against specific enzymes. nih.gov These studies demonstrate that modifications at various positions on the ring can lead to compounds with highly potent and specific biological activities. nih.gov

In the context of this compound, substitutions on the pyridine (B92270) or pyrrole (B145914) portion of the fused ring system would be expected to modulate its properties. The synthesis of such analogues often involves multi-step sequences, starting from appropriately substituted pyridine or pyrrole precursors, followed by cyclization to form the indolizine core.

Exploration of π-Expanded Indolizine Architectures (e.g., Cyclazines)

The integration of the indolizine core into larger polycyclic aromatic frameworks has led to the creation of π-expanded architectures with unique optoelectronic properties. chemrxiv.org These larger systems, sometimes referred to as cyclazines, are of interest for applications in organic electronics. chemrxiv.orgresearchgate.net The development of stable and tunable polycyclic aromatic compounds is a crucial goal in advancing this field. chemrxiv.org

The synthesis of these complex molecules has evolved beyond classical methods like the Scholtz or Chichibabin reactions. researchgate.netnih.gov Modern strategies often employ transition metal-catalyzed reactions and oxidative couplings to achieve substitution patterns that were previously difficult to access. researchgate.netrsc.org Recent progress has focused on developing straightforward and efficient methodologies for creating a diverse array of these π-expanded derivatives. chemrxiv.org Reviews published between 2005 and 2024 highlight significant advances in synthetic pathways starting from either pyridine or pyrrole scaffolds to build the indolizine core, which is then expanded. researchgate.netrsc.org

A key challenge in this area is understanding the relationship between the expanded π-system and the material's properties, such as the HOMO-LUMO energy gap. Theoretical analyses are often used alongside experimental work to shed light on how the band-gap changes with an expanding conjugated system. chemrxiv.org

Structural and Synthetic Comparisons with Indole-2-carboxylic Acid Derivatives

Indolizine is an isomer of the more commonly known indole (B1671886), and comparing their derivatives, such as this compound and indole-2-carboxylic acid, reveals significant differences in structure, stability, and synthesis. researchgate.netsigmaaldrich.com

The position of the nitrogen atom within the fused-ring structure is the defining difference. This variation leads to a pronounced disparity in the distribution of local aromaticity. chemrxiv.org Theoretical studies have indicated that the lower stability of indolizine compared to indole can be attributed to a reduction in the aromaticity of its six-membered ring. chemrxiv.org This difference in stability and electron delocalization provides a unique avenue for tailoring the properties of polycyclic compounds. chemrxiv.org

The synthetic routes to these two scaffolds are also distinct. Indole synthesis is famously achieved through methods like the Fischer indole synthesis, while indolizine synthesis often relies on the Chichibabin reaction or related 1,3-dipolar cycloaddition strategies. researchgate.net Indole-2-carboxylic acid itself is a versatile reactant used in the synthesis of a wide range of more complex molecules, including alkaloids and potential HIV-1 integrase inhibitors. sigmaaldrich.comnih.gov Structural optimization of indole-2-carboxylic acid derivatives has been performed by making modifications at various positions, such as the C3 and C6 positions, to improve biological activity. nih.govrsc.org These synthetic strategies and structure-activity relationships established for indoles provide valuable insights for the parallel development of novel this compound analogues.

Interactive Data Table: Structural and Property Comparison

| Feature | Indolizine | Indole |

| Isomer Type | Aza-annulene with a bridgehead nitrogen | Benzo-fused pyrrole |

| Nitrogen Position | Bridgehead (position 4) | In the five-membered ring (position 1) |

| Aromaticity | Considered less aromatic than indole | Highly aromatic |

| Stability | Generally less stable than indole | High stability |

| Common Synthesis | Chichibabin reaction, 1,3-dipolar cycloaddition | Fischer, Reissert, Madelung syntheses |

Advanced Applications of Indolizine 2 Carboxylic Acid Derivatives in Materials Science and Chemical Biology

Development as Dyes and Fluorescent Materials

Indolizine (B1195054) derivatives are known for their inherent fluorescence, making them promising candidates for the development of novel dyes and fluorescent materials. nih.gov The electronic structure of the indolizine ring system facilitates π-π* transitions, leading to absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum.

The photophysical properties of indolizine derivatives can be finely tuned by introducing different substituents onto the indolizine core. For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. Research on various substituted indolizines has demonstrated their potential as blue-emitting materials for organic light-emitting devices (OLEDs). nih.gov

A study on 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, which are structurally related to indolizine-2-carboxylic acid, revealed that these compounds exhibit strong fluorescence with quantum yields reaching up to 92%. rsc.org The absorption maxima for these dyes were in the 420–470 nm range, with emission maxima between 440 and 520 nm. rsc.org The position of substituents was found to have a significant impact on the photophysical properties; for example, a methyl group at the R5 position resulted in a bathochromic (red) shift of about 20 nm in both absorption and emission spectra. rsc.org

While specific data on the photophysical properties of 1-Nitroindolizine-2-carboxylic acid is not extensively documented in the reviewed literature, the presence of a strong electron-withdrawing nitro group at the 1-position is expected to significantly influence its electronic and optical characteristics. In other classes of fluorescent dyes, nitro groups are often used to modulate the emission properties, sometimes leading to quenching of fluorescence but also enabling their use in specific sensing applications.

Table 1: Photophysical Properties of Selected Indolizine Derivatives

| Compound/Derivative Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_F) | Reference |

| 1,2-diphenylindolizine (B8516138) derivatives | ~360-380 nm | ~450 nm | Not specified | nih.gov |

| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates | 420–470 nm | 440–520 nm | Up to 92% | rsc.org |

| Pyrido[3,2-b]indolizines | >400 nm | Tunable (blue to red) | Up to 0.49 in H₂O for some derivatives | acs.org |

This table presents data for classes of indolizine derivatives to illustrate their general photophysical properties. Specific data for this compound is not available in the provided search results.

Utilization in Organic Electronics and Optical Materials

The tunable electronic properties and thermal stability of indolizine derivatives make them attractive for applications in organic electronics and optical materials. nih.gov Their rigid, planar structure can facilitate intermolecular interactions and charge transport, which are crucial for the performance of organic electronic devices.

Indolizine derivatives have been investigated for their potential as emitting materials in OLEDs. nih.govrsc.org For example, new blue-emitting materials based on 1,2-diphenylindolizine have been synthesized and shown to have band gaps of 3.1-3.4 eV and emission around 450 nm. nih.gov These materials also exhibited enhanced thermal stability, a critical factor for the longevity and performance of OLED devices. nih.gov

The introduction of a nitro group, as in this compound, would likely lower the LUMO energy level due to its strong electron-withdrawing nature. This could be advantageous in designing n-type organic semiconductor materials, which are essential for the fabrication of complementary logic circuits and other advanced electronic devices. While specific studies on the use of this compound in organic electronics were not found, the broader class of nitro-containing aromatic compounds has been explored for such applications. mdpi.com

Applications as Versatile Building Blocks in Complex Molecular Synthesis

Indolizine-2-carboxylic acid and its derivatives serve as valuable building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules with potential biological or material applications. researchgate.netnih.gov The carboxylic acid group at the 2-position is a versatile handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups.

For example, indolizine-2-carboxylic acid has been used as a precursor for the synthesis of indolizine-2-carboxamido derivatives. researchgate.net The synthesis of these amides was achieved by coupling the carboxylic acid with various amines. This demonstrates the utility of indolizine-2-carboxylic acid in creating libraries of compounds for screening in drug discovery or for developing new materials with tailored properties.

The nitro group in this compound adds another layer of synthetic versatility. Nitroarenes are well-established precursors for the synthesis of anilines through reduction. mdpi.com This transformation would yield 1-aminoindolizine-2-carboxylic acid, a trifunctional building block with amino, carboxylic acid, and the indolizine core, which could be further elaborated into a wide range of complex structures. The diverse reactivity of nitro compounds in C-C and C-X bond-forming reactions further expands their utility as synthetic intermediates. frontiersin.org

Table 2: Examples of Reactions Utilizing Indolizine-2-carboxylic Acid Derivatives as Building Blocks

| Starting Material | Reagents/Conditions | Product Type | Application/Significance | Reference |

| Indolizine-2-carboxylic acid | Propylphosphonic acid anhydride (B1165640), amines | Indolizine-2-carboxamido derivatives | Synthesis of potential bioactive compounds | researchgate.net |

| Indolizine-2-carboxylic acid | N'-substituted hydrazines | N'-substituted hydrazides of indolizine-2-carboxylic acid | Monoamine oxidase inhibitors | nih.gov |

| 1-NitroPDI (a nitro-substituted aromatic) | SnCl₂, heat | 1-AminoPDI | Intermediate for functional organic materials | mdpi.com |

This table includes examples of transformations of indolizine-2-carboxylic acid and a related nitro-aromatic compound to illustrate their role as synthetic building blocks.

Research into Sensing and Imaging Agents (excluding pharmacological mechanisms)

The fluorescent properties of indolizine derivatives have led to their exploration as sensing and imaging agents. acs.org The development of fluorogenic probes, which exhibit a change in their fluorescence upon interaction with a specific analyte or a change in their environment, is a key area of research.

A rationally designed pyrido[3,2-b]indolizine scaffold has been shown to be a tunable fluorescent platform for fluorogenic bioimaging. acs.org By modifying the substituents on the indolizine core, researchers were able to create a library of fluorophores with emission colors ranging from blue to red. acs.org Some of these derivatives were also found to be highly water-soluble, a desirable property for biological imaging applications. acs.org

While there is no specific mention of this compound as a sensing agent in the provided results, the presence of a nitro group could potentially be exploited for the detection of specific analytes. For instance, the reduction of a nitro group to an amino group by certain enzymes or reducing agents can lead to a dramatic change in fluorescence, a mechanism that has been used in the design of chemosensors.

Future Directions and Emerging Research Perspectives for 1 Nitroindolizine 2 Carboxylic Acid Chemistry

Sustainable and Green Chemistry Approaches in Indolizine (B1195054) Synthesis

The future synthesis of 1-nitroindolizine-2-carboxylic acid and its derivatives will increasingly rely on green chemistry principles to minimize environmental impact and enhance efficiency. researchgate.net Traditional methods for indolizine synthesis often require harsh conditions, toxic catalysts, and hazardous solvents. nih.gov Modern approaches, however, are shifting towards more sustainable alternatives.

Key green strategies applicable to indolizine synthesis include:

Biocatalysis: Enzymes, such as lipases from Candida antarctica, have been successfully used as biocatalysts for one-pot indolizine synthesis, demonstrating high catalytic activity and selectivity. nih.gov Applying such enzymatic methods could offer a mild and environmentally benign route to this compound.

Microwave and Ultrasound Irradiation: The use of non-conventional energy sources like microwave and ultrasound irradiation can dramatically shorten reaction times and improve yields in indolizine synthesis. nih.gov Ultrasound-assisted, lipase-catalyzed reactions have been shown to produce pure indolizines efficiently. nih.gov

Solvent-Free and Metal-Free Reactions: A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. researchgate.net Solvent-free reaction conditions have been developed for copper-catalyzed indolizine synthesis. researchgate.net Furthermore, transition-metal-free domino reactions, for instance between 2-pyridylacetates and bromonitroolefins, provide a direct path to functionalized indolizines with high yields, avoiding the cost and toxicity associated with heavy metals. acs.org A highly efficient synthesis of 1-nitroindolizines has been developed using a DBU-mediated annulation with β-nitrostyrenes in acetic acid, a greener solvent choice. researchgate.net

| Methodology | Key Features | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Enzyme Catalysis (e.g., Lipase) | High selectivity, mild conditions, biodegradable catalyst. | Avoids harsh conditions that could degrade the nitro or carboxylic acid groups. | nih.gov |

| Ultrasound Irradiation | Reduced reaction times, improved yields, enhanced catalytic activity. | Increases reaction efficiency, potentially lowering energy consumption. | nih.gov |

| Metal-Free Domino Reaction | Avoids toxic metal catalysts, high atom economy, moderate to excellent yields (up to 99%). | Provides a cleaner product profile and simplifies purification. | acs.org |

| DBU-mediated Annulation | Uses a greener solvent (acetic acid), good functional group tolerance. | Directly applicable for the synthesis of the 1-nitroindolizine core. | researchgate.net |

Unveiling Novel Reactivity Pathways for Enhanced Functionalization

The existing nitro and carboxylic acid groups on this compound serve as starting points for extensive functionalization. However, future research will focus on activating other positions of the indolizine core to build molecular complexity.

C–H Functionalization: Direct C–H functionalization is a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. acs.org Palladium-mediated C–H functionalization has been used on indolizine motifs to create fused N-heterocycles. acs.org Similarly, ruthenium-catalyzed C–H functionalization of indoles and indolines demonstrates the potential for selective modification. rsc.org Exploring these catalytic systems could allow for the selective addition of substituents at the C-3, C-5, C-6, C-7, or C-8 positions of the this compound core, opening pathways to novel analogues. The nucleophilic C-1 position, even after initial functionalization, can remain available for late-stage modifications. nih.gov

Cycloaddition Reactions: The indolizine ring can participate in [8+2] cycloaddition reactions with various dienophiles, such as electron-deficient alkenes and alkynes, to form cyclazine structures. rsc.orgnih.gov This reactivity offers a robust method for constructing complex, polycyclic systems from a simple indolizine precursor. Investigating the cycloaddition potential of this compound could lead to the discovery of entirely new classes of fused heterocyclic compounds.

Radical-Mediated Reactions: Synthetic approaches involving radical intermediates are gaining attention for their efficiency in constructing C–C and C–X bonds. researchgate.net Photoredox catalysis, for example, has been used for the thiolation of indolizines. researchgate.net Applying radical-mediated pathways to this compound could enable unique transformations that are inaccessible through traditional ionic chemistry.

Design and Synthesis of Next-Generation Indolizine Scaffolds

Building upon the this compound framework, researchers can design and synthesize more elaborate molecular architectures with tailored properties.

Polyfunctional Scaffolds: The indolizine core is an excellent platform for creating polyfunctional molecules by introducing various orthogonal reactive groups. bohrium.com The carboxylic acid group of this compound is a prime site for modification, allowing for the attachment of amines, esters, or other functionalities through amide coupling or esterification. This versatility allows for the construction of complex molecules, such as indolizine-lactone fused systems, which have shown promise as anticancer agents. nih.gov

π-Expanded Indolizines: Merging the indolizine core with other aromatic systems, such as indole (B1671886) or benzene (B151609) rings, leads to π-expanded indoloindolizines. acs.orgrsc.org These larger, polycyclic aromatic compounds have tunable electronic and optical properties. acs.orgchemrxiv.org Using this compound as a building block for such π-expanded systems could yield novel materials with interesting photophysical characteristics for applications in organic electronics. acs.orgrsc.org For example, the synthesis of indolizino[8,7-b]indole derivatives represents a class of fused-indolizines with significant biological and material potential. researchgate.net

| Scaffold Type | Design Principle | Potential Application | Reference |

|---|---|---|---|

| Fused Lactones | Modular synthesis via conjugate addition and cyclization. | Medicinal chemistry (e.g., anticancer agents). | nih.gov |

| π-Expanded Systems | Merging indolizine with other aromatic moieties (e.g., indole). | Organic electronics, functional dyes. | acs.orgchemrxiv.org |

| Polyfunctional Derivatives | Attaching orthogonal groups (amines, esters, alkynes) for further reaction. | Bioimaging, drug delivery, materials science. | bohrium.com |

Interdisciplinary Investigations Integrating Materials Science and Advanced Organic Synthesis

The unique electronic structure of the indolizine core makes it an attractive candidate for applications beyond medicine, particularly in materials science. bohrium.com Future research on this compound should embrace interdisciplinary collaborations to explore its potential in advanced functional materials.

Organic Electronics: Indolizine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net The electron-donating nature of the indolizine heterocycle makes it a promising component for organic semiconductors. researchgate.net By strategically modifying the this compound scaffold, it may be possible to fine-tune its HOMO-LUMO energy gap, leading to new materials for organic field-effect transistors (OFETs) with enhanced stability and performance. acs.orgchemrxiv.org The design of related heterocyclic systems, like indigo (B80030) derivatives, for sustainable organic electronics provides a roadmap for such investigations. rsc.org

Fluorescent Probes and Sensors: The inherent fluorescence of many indolizine derivatives offers significant opportunities in the development of sensors and bioimaging agents. researchgate.net The electronic properties of this compound, influenced by the push-pull nature of the nitro and carboxylic acid groups, could be harnessed to create fluorophores that respond to changes in their environment (e.g., pH, metal ions). Such π-conjugated indolizines have been highlighted for their use as bioprobes and in cell labeling. researchgate.net

Q & A

Q. What controls are essential in assessing the compound’s photostability?

- Methodological Answer :

- Dark Controls : Samples shielded from light to isolate photo-degradation effects.

- Radical Scavengers : Add ascorbic acid to quench ROS, identifying degradation pathways.

- LC-MS : Monitor photoproducts (e.g., nitroso or hydroxylamine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.